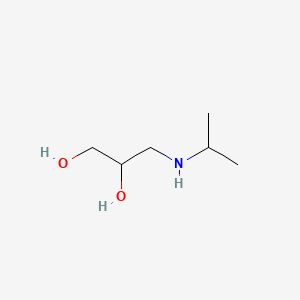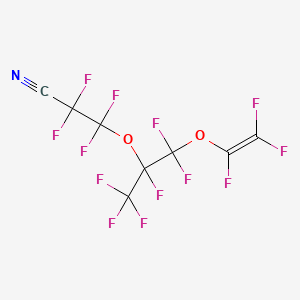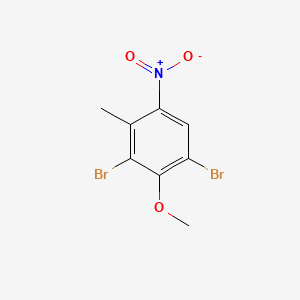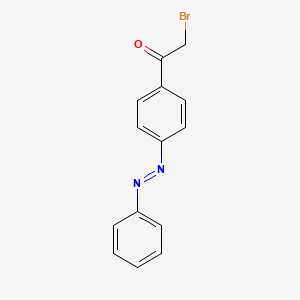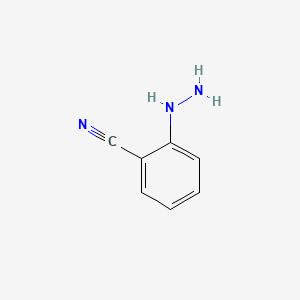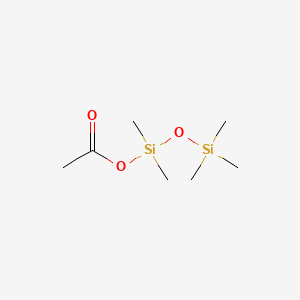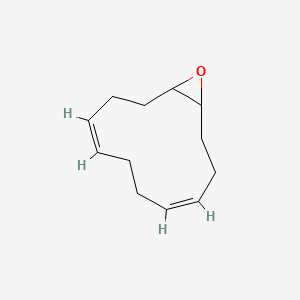
9,10-Epoxy-1,5-cyclododecadiene
Overview
Description
9,10-Epoxy-1,5-cyclododecadiene: is an organic compound characterized by the presence of an oxirane ring and two double bonds within a twelve-membered ring structure.
Mechanism of Action
Target of Action
The primary target of 9,10-Epoxy-1,5-cyclododecadiene is the double bonds present in its structure. The compound interacts with these double bonds during the process of epoxidation .
Mode of Action
This compound undergoes a chemical reaction known as epoxidation. This process involves the addition of an oxygen atom to the double bonds present in the compound, resulting in the formation of an epoxide group . The epoxidation of this compound is typically carried out using hydrogen peroxide as the oxidizing agent .
Biochemical Pathways
The epoxidation of this compound affects the compound’s chemical structure and properties. The addition of an oxygen atom to the compound’s double bonds results in the formation of an epoxide group, which can further react with other substances or undergo additional chemical transformations .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density, suggest that it may have low water solubility and high lipid solubility . These properties could influence the compound’s bioavailability and its distribution within the body.
Result of Action
The epoxidation of this compound results in the formation of an epoxide group. This group can increase the degree of crosslinking in polymers, making the compound useful in the production of various materials, including elements of lithium-ion batteries, anti-static coatings, and cross-linked acrylic rubber resistant to oils at high temperatures .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the temperature and the type of solvent used can affect the course of the epoxidation process . Additionally, the presence of a catalyst, such as tungsten compounds, can significantly enhance the efficiency of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 9,10-Epoxy-1,5-cyclododecadiene involves the epoxidation of 1,5,9-cyclododecatriene. This reaction typically employs hydrogen peroxide as the oxidizing agent under phase-transfer catalysis conditions. The catalytic system often includes tungstic acid, phosphoric acid, and a quaternary ammonium salt . The reaction is carried out at a temperature of around 50°C, with toluene as the solvent, achieving a yield of approximately 54.9% .
Industrial Production Methods: In industrial settings, the epoxidation process can be optimized using various catalysts and reaction conditions to enhance yield and selectivity. For instance, the use of titanium-containing mesoporous materials like Ti-MCM-41 has been reported to achieve high selectivity and conversion rates . The reaction parameters, such as temperature, molar ratio of reactants, and solvent composition, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 9,10-Epoxy-1,5-cyclododecadiene undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, resulting in the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Cyclododecanone, cyclododecanol.
Reduction: 9,10-Dihydroxy-1,5-cyclododecadiene.
Substitution: Various functionalized cyclododecadiene derivatives.
Scientific Research Applications
9,10-Epoxy-1,5-cyclododecadiene has diverse applications in scientific research:
Polymer Chemistry: It is used as a crosslinking agent in the production of polymers, enhancing their mechanical properties and thermal stability.
Materials Science: The compound is utilized in the synthesis of advanced materials, including lithium-ion battery components and anti-static coatings.
Biology and Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of biologically active compounds.
Comparison with Similar Compounds
- 1,2-Epoxy-5,9-cyclododecadiene
- Cyclododecanone
- Cyclododecanol
Comparison:
- 1,2-Epoxy-5,9-cyclododecadiene: Similar in structure but differs in the position of the oxirane ring. It is also used in polymer chemistry and materials science .
- Cyclododecanone and Cyclododecanol: These compounds are oxidation products of 9,10-Epoxy-1,5-cyclododecadiene and are used as intermediates in the synthesis of various industrial chemicals .
This compound stands out due to its dual functionality (oxirane ring and double bonds), making it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
(4Z,8Z)-13-oxabicyclo[10.1.0]trideca-4,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h3-6,11-12H,1-2,7-10H2/b5-3-,6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUVDWLTQIPNLN-GLIMQPGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC2C(O2)CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CCC2OC2CC/C=C\C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-93-1 | |
| Record name | 1,2-Epoxy-5,9-cyclododecadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-oxabicyclo[10.1.0]trideca-4,8-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

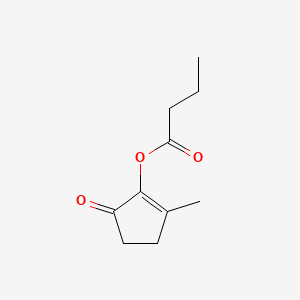

![5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.026,42.028,41.029,38.031,36]tetratetraconta-1(25),3(23),4(20),6(19),7(16),9,11,13,17,21,26(42),28(41),29(38),31,33,35,39,43-octadecaene-2,8,15,24,30,37-hexone](/img/structure/B1580837.png)

![Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-](/img/structure/B1580840.png)
